molecular formula C13H10F3N3OS B5117645 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide

2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide

Cat. No. B5117645
M. Wt: 313.30 g/mol
InChI Key: UHQYBBPGNVJFEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide (MTFP) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTFP belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities.

Scientific Research Applications

2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has been found to selectively inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of herpes simplex virus and hepatitis C virus. In addition, 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has been found to possess antibacterial activity against gram-positive and gram-negative bacteria.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide is not fully understood. However, it has been proposed that 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide exerts its anticancer activity by inhibiting the expression of Bcl-2, a protein that plays a critical role in regulating apoptosis. 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has also been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the depletion of intracellular thymidine triphosphate, resulting in the inhibition of cell proliferation.
Biochemical and Physiological Effects:
2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has been found to exhibit a variety of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species, which play a critical role in the induction of apoptosis. 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has also been found to inhibit the activity of matrix metalloproteinases, enzymes that play a critical role in the degradation of extracellular matrix components. In addition, 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has been found to inhibit the activity of protein kinase C, an enzyme that plays a critical role in cell signaling.

Advantages and Limitations for Lab Experiments

2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity at low concentrations. However, 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide also has several limitations. It is highly insoluble in water, which can make it difficult to administer in vivo. In addition, 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide. One area of research could focus on the development of more efficient synthesis methods for 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide. Another area of research could focus on the identification of the molecular targets of 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide. This could help to elucidate the mechanism of action of 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide and identify new therapeutic applications for the compound. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide in vivo to better understand its potential therapeutic applications.

Synthesis Methods

2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide can be synthesized using a multistep process involving the condensation of 2-chloro-N-(3-trifluoromethylphenyl)acetamide with thiourea, followed by the reaction with methyl iodide. The resulting product is then treated with a base to obtain 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide.

properties

IUPAC Name

2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3OS/c1-21-12-17-6-8(7-18-12)11(20)19-10-4-2-3-9(5-10)13(14,15)16/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQYBBPGNVJFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.